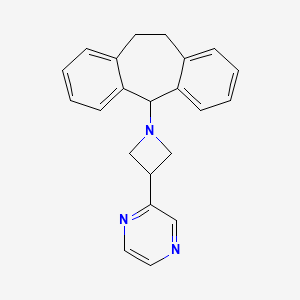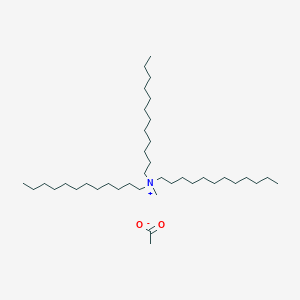![molecular formula C26H20F4P2 B14448699 (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] CAS No. 76858-95-2](/img/structure/B14448699.png)
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is an organophosphorus compound characterized by the presence of two bis(4-fluorophenyl)phosphane groups attached to an ethane-1,2-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] typically involves the reaction of bis(4-fluorophenyl)phosphane with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the compound. Industrial production also emphasizes the importance of safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups back to their original state.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of bis(4-fluorophenyl)phosphine oxide derivatives.
Reduction: Regeneration of the original phosphane compound.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphane-related biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphane-based therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
相似化合物的比较
Similar Compounds
(Ethane-1,2-diyl)bis[bis(phenyl)phosphane]: Lacks the fluorine substituents, resulting in different electronic properties.
(Ethane-1,2-diyl)bis[bis(4-chlorophenyl)phosphane]: Contains chlorine substituents instead of fluorine, affecting its reactivity and applications.
(Methane-1,1-diyl)bis[bis(4-fluorophenyl)phosphane]: Has a different backbone structure, leading to variations in its chemical behavior.
Uniqueness
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. This makes it particularly valuable in catalytic applications where electronic effects play a crucial role in determining the efficiency and selectivity of the reaction.
属性
CAS 编号 |
76858-95-2 |
|---|---|
分子式 |
C26H20F4P2 |
分子量 |
470.4 g/mol |
IUPAC 名称 |
2-bis(4-fluorophenyl)phosphanylethyl-bis(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C26H20F4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16H,17-18H2 |
InChI 键 |
DDXWLUGLIWPEEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)P(CCP(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


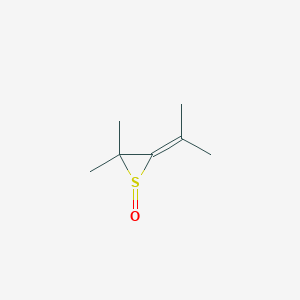
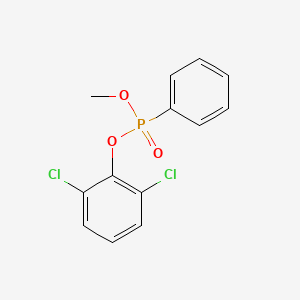


![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

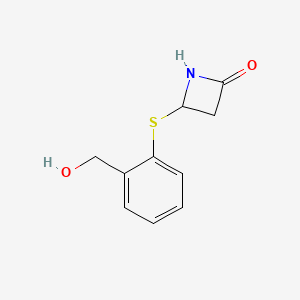
![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
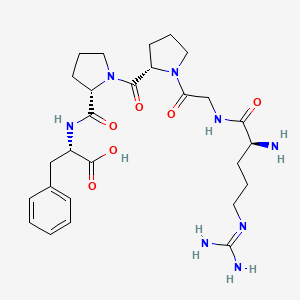

![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
